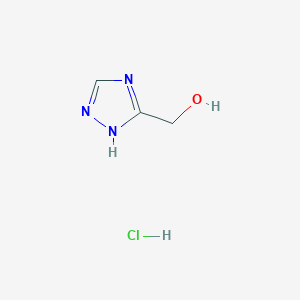

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQFKFAOONICQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. Its prevalence in marketed drugs underscores its importance as a versatile building block in drug design and development. This guide provides a comprehensive technical overview of the chemical properties of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a key intermediate for the synthesis of more complex bioactive molecules. This document delves into its structural features, physicochemical properties, spectral characteristics, synthesis, and safety considerations, offering a foundational resource for researchers in the field.

Chemical Identity and Structure

This compound is the salt form of (1H-1,2,4-triazol-5-yl)methanol, where the basic 1,2,4-triazole ring is protonated by hydrochloric acid. This enhances the compound's solubility in aqueous media, a desirable property for many pharmaceutical applications.

Systematic Name: this compound Molecular Formula: C₃H₆ClN₃O Molecular Weight: 135.55 g/mol CAS Number: 1195596-30-5[1][2][3][4][5][6][7] (Note: The free base, (1H-1,2,4-triazol-5-yl)methanol, is often associated with CAS Number 123372-69-0)[8][9][10]

The structure consists of a five-membered 1,2,4-triazole ring substituted with a hydroxymethyl group at the 5-position. The hydrochloride salt form implies that one of the nitrogen atoms in the triazole ring is protonated.

Caption: Synthetic workflow for the free base.

Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of methyl glycolate (1.0 eq) in a suitable solvent such as ethanol, add aminoguanidine hydrochloride (1.0 eq) and a base (e.g., sodium ethoxide, 1.0 eq) to liberate the free aminoguanidine.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (1H-1,2,4-triazol-5-yl)methanol.

Step 2: Conversion to Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified (1H-1,2,4-triazol-5-yl)methanol in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the 1,2,4-triazole ring and the primary alcohol.

-

1,2,4-Triazole Ring: The triazole ring is aromatic and generally stable. The nitrogen atoms can act as nucleophiles or be alkylated. The ring can also participate in the formation of metal complexes.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.

-

Acidity/Basicity: The triazole ring has both acidic (N-H) and basic (lone pairs on nitrogen) properties. The hydrochloride salt form indicates that the compound will behave as an acid in solution, releasing a proton from the protonated triazole ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling 1,2,4-triazole derivatives should be followed. These compounds are typically considered irritants. [11] General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential biological activity. The presence of the hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor to various antifungal, antiviral, and anticancer agents highlights its significance in medicinal chemistry. [12]

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, spectral data, synthesis, and safety considerations. While there are gaps in the publicly available experimental data for this specific salt, this guide offers a solid foundation for researchers by providing expected properties and methodologies based on the well-established chemistry of the 1,2,4-triazole scaffold. Further detailed experimental studies on this compound will undoubtedly contribute to its broader application in the synthesis of novel therapeutic agents.

References

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

- This compound | 1195596-30-5. (n.d.). Ambeed.

- (1H-1,2,4-triazol-5-yl)methanol hydrochloride. (n.d.). Ching Ming Chemical.

- (1H-1,2,4-triazol-5-yl)methanol hydrochloride. (n.d.). Acs Reagentes.

- 1195596-30-5|this compound. (n.d.). BLDpharm.

- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound | 1195596-30-5. (n.d.). Ambeed.

- Mass Spectra of Some 1,2,4-Triazoles. (1991). Taylor & Francis Online.

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed.

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

- (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol. (n.d.). Benchchem.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).

- Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isol

- Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. (2025).

- 1H-1,2,4-Triazol-5-ylmethanol hydrochloride | Matrix Scientific. (n.d.).

- (1H-1,2,4-TRIAZOL-3-YL)METHANOL. (n.d.). AOBChem.

- (1H-1,2,4-triazol-5-yl)methanol hydrochloride. (n.d.). Ching Ming Chemical.

- (1H-1,2,4-三唑-5-基)甲醇盐酸盐- CAS:1195596-30-5. (n.d.). AOTU Chemical Valley.

-

(1-Methyl-1H-t[1][2][13]riazol-5-yl)methanol. (n.d.). Chem-Impex.

- 123372-69-0|(1H-1,2,4-Triazol-5-yl)methanol. (n.d.). BLDpharm.

- 1195596-30-5|this compound. (n.d.). BLDpharm.

- 1,2,4-Triazole. (n.d.). Solubility of Things.

- Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (n.d.). Der Pharma Chemica.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo

- CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. (1H-1,2,4-三唑-5-基)甲醇盐酸盐 - CAS:1195596-30-5 - 凹凸化学谷 [aotohxg.com]

- 6. 1195596-30-5|this compound|BLD Pharm [bldpharm.com]

- 7. 1195596-30-5・1H-1,2,4-Triazole-5-methanol, hydrochloride (1:1)・1H-1,2,4-Triazole-5-methanol, hydrochloride (1:1)【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. 123372-69-0 Cas No. | 1H-1,2,4-Triazol-5-ylmethanol hydrochloride | Matrix Scientific [matrixscientific.com]

- 9. (1H-1,2,4-TRIAZOL-3-YL)METHANOL [allbiopharm.com]

- 10. 123372-69-0|(1H-1,2,4-Triazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 11. (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Structural Elucidation of (1H-1,2,4-triazol-5-yl)methanol hydrochloride: An Orthogonal Analytical Approach

Abstract

The unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, mandated by regulatory bodies globally. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic building block pertinent to pharmaceutical synthesis. We move beyond a simple listing of techniques to explain the causality behind an integrated, orthogonal analytical strategy. This document details the practical application and interpretation of Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. Each protocol is presented as a self-validating system, designed to deliver an irrefutable structural assignment in line with the stringent requirements of regulatory submissions, such as those outlined in the ICH Q6A and Q11 guidelines.[1][2][3]

Introduction: The Imperative of Unambiguous Characterization

(1H-1,2,4-triazol-5-yl)methanol is a versatile heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a 1,2,4-triazole ring, a primary alcohol, and the potential for salt formation, presents unique analytical challenges, most notably the possibility of tautomerism. The hydrochloride salt form is often used to improve stability and solubility.

For drug development professionals, confirming the identity, purity, and structure of such a starting material is not merely an academic exercise; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. An incorrect structural assignment can lead to the development of the wrong compound, resulting in catastrophic failures in later clinical stages. Therefore, a robust, multi-faceted analytical approach is essential to provide irrefutable proof of structure. This aligns with the principles of quality by design (QbD) and the expectations of regulatory agencies like the FDA and EMA.[3]

This guide outlines an orthogonal workflow, where each analytical technique provides a unique and complementary piece of structural information.

Caption: Orthogonal workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any elucidation is to confirm the molecular formula and the presence of expected functional groups. This establishes the fundamental building blocks that will be assembled in subsequent, more detailed analyses.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard mass spectrometry because its high mass accuracy allows for the determination of the elemental composition of the molecule. This is a critical self-validating step; if the measured mass does not correspond to the theoretical mass of the expected formula (C₃H₆N₃O⁺ for the cation), all subsequent analyses are invalid.

Experimental Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Method Parameters:

-

Ionization Mode: Positive (to observe the protonated molecule [M+H]⁺).

-

Mass Range: m/z 50-500.

-

Resolution: >60,000 FWHM.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.

-

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion and use software to calculate the elemental composition, comparing it against the theoretical value.

Data Presentation:

| Parameter | Theoretical Value (C₃H₆N₃O⁺) | Experimental Value | Mass Error (ppm) |

| Monoisotopic Mass | 100.05054 | To be determined | < 5 ppm |

Trustworthiness: A mass error of < 5 ppm provides high confidence in the assigned elemental formula. The presence of the hydrochloride salt will not be observed in the mass spectrum, as the analysis is performed on the cationic species.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the alcohol (O-H), the triazole ring (N-H, C=N, C-N), and the aliphatic C-H bonds. The spectrum serves as a qualitative fingerprint.

Experimental Protocol:

-

Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean before and after use.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR stage.

-

Apply a small amount of the solid sample to the crystal and apply pressure.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Average at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and compare them to known values for similar functional groups.[4][5]

Data Presentation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3400 - 3200 (Broad) | Indicates hydrogen-bonded hydroxyl group. |

| N-H Stretch (Triazole) | 3300 - 3100 (Broad) | Often overlaps with the O-H stretch.[4] |

| C-H Stretch (Aromatic/Ring) | ~3100 | C-H bond on the triazole ring.[4] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methylene (-CH₂-) group. |

| C=N Stretch (Triazole Ring) | 1650 - 1550 | Characteristic of the triazole ring system. |

| C-N Stretch (Triazole Ring) | 1350 - 1250 | Ring stretching vibrations. |

| C-O Stretch (Primary Alcohol) | ~1050 | Confirms the presence of the C-OH bond. |

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[6][7][8]

Experimental Protocol (General):

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the salt and allows for the observation of exchangeable O-H and N-H protons.

-

Instrumentation: A spectrometer with a field strength of at least 400 MHz is recommended.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different carbon environments.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR suggests the pieces, 2D NMR provides the instructions for assembly.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is less critical for this simple molecule but is standard practice.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is a crucial step for assigning carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons over 2 to 3 bonds, allowing us to connect the molecular fragments.

Caption: Key expected HMBC correlations for structure confirmation.

Data Presentation: Integrated NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | ¹H-¹H COSY Correlations | ¹H-¹³C HMBC Correlations |

| C5 | ~155 | - | - | - | CH₂, OH |

| C3 | ~145 | ~8.5 | s (1H) | - | C5, CH₂ |

| CH₂ | ~55 | ~4.6 | d (2H) | OH | C5, C3 |

| OH | ~5.5 | t (1H) | CH₂ | C5, CH₂ | |

| NH | ~14.0 | br s (1H) | - | - | C5, C3 |

Note: Chemical shifts (δ) are approximate and can vary based on concentration, temperature, and pH. The broad singlet (br s) for the NH proton is characteristic of an acidic proton on a nitrogen heterocycle.

Interpretation and Self-Validation:

-

The HSQC spectrum will show a clear correlation between the signal at ~4.6 ppm (¹H) and ~55 ppm (¹³C), definitively assigning the -CH₂- group.

-

The key HMBC experiment validates the entire structure. We expect to see a correlation from the methylene protons (~4.6 ppm) to the triazole ring carbon C5 (~155 ppm). This proves the methanol group is attached to C5.

-

A further HMBC correlation from the triazole C3-H proton (~8.5 ppm) to the methylene carbon (~55 ppm) provides redundant confirmation of the connectivity. The observation of these specific long-range correlations makes the structural assignment trustworthy and unambiguous.

Absolute Proof: Single-Crystal X-ray Crystallography

Causality: While NMR provides the definitive structure in solution, X-ray crystallography provides an absolute, three-dimensional structure of the molecule in the solid state. It is considered the "gold standard" for structural proof.[9][10][11] It can resolve any remaining ambiguities, such as the exact tautomeric form present in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, isopropanol) is a common method. The goal is to obtain single, defect-free crystals of sufficient size (>0.1 mm).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Use a diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα radiation).

-

Collect a full sphere of diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build and refine the molecular model against the experimental data until convergence is reached, resulting in a final structure with low R-factors.

-

Interpretation: The final output is a 3D model of the molecule, showing precise bond lengths, bond angles, and the connectivity of all atoms.[12][13] It will also reveal the location of the chloride counter-ion and any solvent molecules within the crystal lattice, as well as intermolecular interactions like hydrogen bonding. This provides irrefutable evidence of the assigned structure.

Conclusion: A Triad of Proof for Regulatory Success

The structural elucidation of this compound is successfully and robustly achieved through a synergistic and orthogonal analytical workflow.

-

Identity: High-Resolution Mass Spectrometry confirms the elemental formula.

-

Connectivity: A full suite of 1D and 2D NMR experiments establishes the unambiguous bonding framework in solution.

-

Confirmation: Single-Crystal X-ray Crystallography provides absolute proof of structure in the solid state.

By following this guide, researchers, scientists, and drug development professionals can generate a comprehensive data package that is scientifically sound, self-validating, and meets the rigorous standards for quality and characterization required by regulatory authorities worldwide.[2][14] This methodical approach minimizes risks in the drug development pipeline and ensures a solid foundation for subsequent process development and manufacturing.

References

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. Retrieved from [Link]

-

El-Hefnawy, G. B., El-Krab, A. S., & Anwar, Z. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

-

Mohan, S., Navamani, P., Dhanalekshmi, K. I., Jayamoorthy, K., & Srinivasan, N. (2021). NMR spectral, DFT and antibacterial studies of triazole derivatives. Journal of Taibah University for Science, 15(1), 837-848. Retrieved from [Link]

-

Kavitha, S., Saravanan, S., Mohan, S., & Jayamoorthy, K. (2011). Regioselective Synthesis and Structural Elucidation of 1,4-disubstituted 1,2,3-triazole Derivatives Using 1D and 2D NMR Spectral Techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),.... Retrieved from [Link]

-

MasterControl. (n.d.). ICH Q6 Guidelines. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from [Link]

-

International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

-

ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

European Medicines Agency. (2011). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

-

International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate. Retrieved from [Link]

-

MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][6][7]triazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

-

IBISS RADaR. (2020). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

- 1. mastercontrol.com [mastercontrol.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

(1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS number 1195596-30-5

An In-Depth Technical Guide to (1H-1,2,4-triazol-5-yl)methanol hydrochloride

A Versatile Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound (CAS Number: 1195596-30-5), tailored for researchers, scientists, and professionals in drug development. By examining its chemical properties, synthesis, and the extensive biological activities associated with its core 1,2,4-triazole scaffold, this document aims to illuminate its potential as a valuable building block in the synthesis of novel therapeutic agents.

I. Introduction and Significance

The 1,2,4-triazole ring is a cornerstone of many pharmaceutical compounds, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This five-membered heterocycle is a key feature in a variety of clinically significant drugs, including the antifungal agent fluconazole and the antiviral medication ribavirin.[2] this compound presents itself as a functionalized synthon, offering a reactive hydroxyl group that serves as a handle for further chemical modifications. Its hydrochloride salt form is likely intended to enhance stability and solubility.

II. Physicochemical Properties

While detailed experimental data for this specific salt is not widely published, its properties can be inferred from the core structure and general knowledge of similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Justification |

| CAS Number | 1195596-30-5 | [3] |

| Molecular Formula | C₃H₇ClN₄O | Calculated |

| Molecular Weight | 149.57 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | General property of similar small molecule salts |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally increases aqueous solubility. |

| Stability | The 1,2,4-triazole ring is known for its high stability.[1] The hydrochloride salt form can enhance stability for storage. | [1] |

III. Synthesis and Reaction Mechanisms

The synthesis of this compound would likely involve the initial formation of the 1,2,4-triazole ring system, followed by functionalization or the use of a pre-functionalized starting material, and finally, salt formation. Numerous methods exist for the synthesis of the 1,2,4-triazole core.[4][5]

A. Plausible Synthetic Pathway

A common and efficient method for constructing 5-substituted-1H-1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives or the reaction of amidines with hydrazines.[4][6] A potential synthetic route to the parent alcohol is outlined below.

Plausible synthetic route for the target compound.

Step-by-Step Methodology:

-

Amidrazone Formation: A derivative of glycolic acid, such as methyl glycolate, is reacted with hydrazine hydrate in a suitable solvent like ethanol. This reaction forms the corresponding glycolic acid hydrazide, which can then be converted to the amidrazone.

-

Cyclization: The resulting amidrazone is then cyclized with a one-carbon source, such as formic acid or one of its derivatives (e.g., triethyl orthoformate), often under heating. This step forms the 1,2,4-triazole ring.

-

Salt Formation: The synthesized (1H-1,2,4-triazol-5-yl)methanol is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

The choice of reagents and reaction conditions can be optimized to improve yield and purity. For instance, microwave-assisted synthesis has been shown to accelerate the formation of 1,2,4-triazole derivatives.[4]

IV. Characterization Techniques

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Table 2: Key Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the triazole ring CH, the methylene (-CH₂-), the hydroxyl (-OH), and the triazole NH protons. Chemical shifts and coupling patterns would confirm the structure. |

| ¹³C NMR | Resonances for the two distinct triazole ring carbons and the methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₃H₅N₃O) would confirm the molecular weight. High-resolution mass spectrometry would provide the exact mass. |

| FT-IR Spectroscopy | Characteristic absorption bands for O-H (broad), N-H, C-H, C=N, and C-O stretching vibrations. |

| Elemental Analysis | The experimentally determined percentages of C, H, Cl, and N should align with the calculated values for the C₃H₇ClN₄O formula. |

V. Applications in Drug Discovery

The true value of this compound lies in its potential as a precursor for molecules with diverse biological activities. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry due to its favorable properties:

-

Bioisosterism: It can act as a bioisostere of amide, ester, and carboxylic acid groups, often improving metabolic stability and pharmacokinetic profiles.[1]

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

-

Solubility Enhancement: The polar nature of the triazole ring can improve the aqueous solubility of drug candidates.[7]

The presence of the hydroxymethyl group provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

A. Potential Therapeutic Areas

Derivatives of the 1,2,4-triazole scaffold have been investigated for a wide array of therapeutic applications.[8]

Potential therapeutic applications of the 1,2,4-triazole scaffold.

-

Antifungal: The 1,2,4-triazole core is famously present in azole antifungals that inhibit lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis.[1]

-

Anticancer: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[7]

-

Antiviral: The triazole ring is a key component of the broad-spectrum antiviral drug Ribavirin.[2]

-

Antibacterial: Researchers have successfully synthesized 1,2,4-triazole-containing hybrids with enhanced antibacterial potency.[1]

-

Other CNS and Inflammatory Applications: The scaffold has also been explored for developing anticonvulsant and anti-inflammatory drugs.[1]

VI. Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. A comprehensive Safety Data Sheet (SDS) from the supplier should be consulted prior to use. Standard precautions include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container.

VII. Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While specific research on this salt is limited, the extensive and well-documented biological activities of the 1,2,4-triazole class provide a strong rationale for its use in the synthesis of novel, biologically active compounds. Its functional handle and the inherent properties of the triazole core make it a valuable tool for scientists aiming to develop the next generation of therapeutics across a broad spectrum of diseases.

VIII. References

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]

An In-Depth Technical Guide to the Synthesis and Characterization of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a key heterocyclic building block in contemporary drug discovery and development. The document outlines a robust and reproducible synthetic pathway, delving into the mechanistic underpinnings of the reaction to provide researchers with a deep understanding of the process. Furthermore, a multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both practical experimental protocols and the theoretical basis for the informed synthesis and characterization of this important triazole derivative.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from a unique combination of physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metallic ions in enzymes. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.

(1H-1,2,4-triazol-5-yl)methanol, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The primary alcohol functionality provides a convenient handle for further chemical modifications, allowing for the introduction of diverse pharmacophores. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic transformations. A thorough understanding of its synthesis and characterization is therefore paramount for any research program leveraging this valuable building block.

Synthesis of this compound

The synthesis of the 1,2,4-triazole ring can be achieved through various methods. A common and efficient approach involves the cyclization of a hydrazine derivative with a source of a one-carbon unit. For the synthesis of (1H-1,2,4-triazol-5-yl)methanol, a logical and established route proceeds through the reaction of glycolic acid hydrazide with formamidine acetate.

Reaction Scheme

The overall synthetic strategy is a two-step process: first, the formation of the triazole ring, and second, its conversion to the hydrochloride salt.

Caption: Synthetic pathway for this compound.

Mechanistic Insights

The formation of the 1,2,4-triazole ring from glycolic acid hydrazide and formamidine acetate proceeds through a condensation-cyclization cascade. The initial step involves the nucleophilic attack of the more nucleophilic nitrogen of the hydrazide onto the electrophilic carbon of formamidine. This is followed by a series of proton transfers and the elimination of ammonia and water, leading to the formation of the stable aromatic triazole ring. This reaction is typically driven to completion by heating in a suitable solvent.

Experimental Protocol: Synthesis of (1H-1,2,4-triazol-5-yl)methanol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycolic acid hydrazide (1.0 eq) and formamidine acetate (1.1 eq).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the glycolic acid hydrazide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield (1H-1,2,4-triazol-5-yl)methanol as a solid.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (1H-1,2,4-triazol-5-yl)methanol in a minimal amount of a suitable solvent like isopropanol or methanol.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 1-2 M) dropwise until the precipitation is complete. The pH should be acidic.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Comprehensive Characterization

A rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.[1]

¹H NMR Spectrum (400 MHz, DMSO-d₆, δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | CH of triazole ring |

| ~5.5 | t | 1H | OH of methanol |

| ~4.5 | d | 2H | CH₂ of methanol |

| ~3.5 | br s | 1H | NH of triazole ring |

| ~12.0 | br s | 1H | NH of triazole (protonated) |

| ~3.0 | br s | 1H | H Cl |

Note: Chemical shifts are approximate and can vary depending on concentration and exact sample conditions. The broad signals for the NH and HCl protons are due to chemical exchange.

¹³C NMR Spectrum (101 MHz, DMSO-d₆, δ):

| Chemical Shift (ppm) | Assignment |

| ~155 | C 5 of triazole ring |

| ~145 | C 3 of triazole ring |

| ~55 | C H₂ of methanol |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (1H-1,2,4-triazol-5-yl)methanol, electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected Molecular Ion ([M+H]⁺): m/z = 100.0514 (for the free base)

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve the loss of small neutral molecules like N₂, HCN, and H₂O.[2]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1650-1550 | C=N and N=N stretching (triazole ring) |

| 1100-1000 | C-O stretching |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

The purity is determined by the peak area percentage of the main component in the chromatogram.

Analytical Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: A typical analytical workflow for the characterization of the target compound.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a wide range of pharmaceutical candidates. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various side chains and pharmacophores. Its utility is demonstrated in the synthesis of inhibitors for various enzymes and as a key component in the development of novel antifungal and anticancer agents.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying reaction mechanism and employing a multi-faceted analytical approach, researchers can confidently prepare and validate this important building block for its use in drug discovery and development. The protocols and data presented herein are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry.

References

-

Royal Society of Chemistry. (2013). Mechanistic insights into the triazolylidene-catalysed Stetter and Benzoin Reactions: role of the N-ar. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). [Online] Available at: [Link]

-

ResearchGate. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Online] Available at: [Link]

Sources

Spectroscopic Data for (1H-1,2,4-triazol-5-yl)methanol Hydrochloride: An In-depth Technical Guide

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents with a broad range of activities, including antifungal, antiviral, and antimicrobial properties. (1H-1,2,4-triazol-5-yl)methanol hydrochloride is a key building block in the synthesis of more complex pharmaceutical intermediates. Its purity and structural integrity are paramount, necessitating a comprehensive understanding of its spectroscopic characteristics for unambiguous identification and quality control.

This technical guide provides a detailed exploration of the spectroscopic data for this compound. As a Senior Application Scientist, this document is structured to offer not just raw data, but also the underlying scientific rationale for the experimental methodologies and data interpretation, ensuring a robust and validated understanding for researchers, scientists, and drug development professionals. While experimental data for this specific hydrochloride salt is not widely published, this guide presents a combination of expected spectroscopic values derived from closely related 1,2,4-triazole derivatives and established principles of spectroscopic analysis.

Molecular Structure and Key Spectroscopic Features

This compound possesses a heterocyclic 1,2,4-triazole ring substituted with a hydroxymethyl group at the 5-position. The hydrochloride salt form implies the protonation of one of the nitrogen atoms in the triazole ring. This protonation will have a discernible effect on the electron distribution within the ring and, consequently, on its spectroscopic signatures, particularly in NMR spectroscopy.

The key structural features to be interrogated by spectroscopic methods are:

-

The protons of the triazole ring.

-

The protons of the methylene (-CH₂-) and hydroxyl (-OH) groups.

-

The carbon atoms of the triazole ring and the methylene group.

-

The vibrational modes of the functional groups (O-H, N-H, C-N, C=N).

-

The molecular weight and fragmentation pattern of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The expected chemical shifts for this compound in a common deuterated solvent such as DMSO-d₆ are summarized below. These values are estimations based on data from similar 1,2,4-triazole derivatives. The presence of the hydrochloride salt will likely lead to a downfield shift of the triazole ring proton and the N-H proton due to the electron-withdrawing effect of the positive charge.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole C-H | ~8.0 - 8.5 | Singlet | 1H |

| Methylene (-CH₂-) | ~4.5 - 5.0 | Singlet | 2H |

| Hydroxyl (-OH) | ~5.0 - 6.0 | Broad Singlet | 1H |

| Triazole N-H | ~13.0 - 15.0 | Broad Singlet | 1H/2H |

Causality of Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve polar compounds like hydrochloride salts and because the residual solvent peak does not typically interfere with the signals of interest. The acidic N-H and O-H protons are also more likely to be observed as distinct signals in DMSO-d₆.

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure complete dissolution; if necessary, gently warm the sample or use sonication.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative analysis, or a shorter delay for routine qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The expected chemical shifts for the carbon atoms in this compound are presented below, based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-3 | ~145 - 155 |

| Triazole C-5 | ~150 - 160 |

| Methylene (-CH₂) | ~55 - 65 |

Causality of Experimental Choices:

-

Proton Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Solvent: As with ¹H NMR, DMSO-d₆ is a suitable solvent. The central peak of the DMSO-d₆ septet at 39.52 ppm is used for chemical shift referencing.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Instrument Setup:

-

Use the same spectrometer as for ¹H NMR, tuned to the ¹³C frequency.

-

Lock and shim the instrument as previously described.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with broadband proton decoupling.

-

Set the spectral width to encompass the expected range for organic molecules (typically 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

A relaxation delay is used to allow for the relaxation of carbon nuclei between pulses.

-

-

Data Processing:

-

Apply Fourier transformation and phase correction.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Caption: Workflow for ¹³C NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Predicted IR Data

The expected characteristic absorption bands for this compound are listed below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3500 | Broad, Strong |

| N-H stretch (triazole) | 3100 - 3300 | Broad, Medium |

| C-H stretch (triazole) | 3000 - 3100 | Medium |

| C=N stretch (triazole) | 1600 - 1680 | Medium |

| N-N stretch (triazole) | 1400 - 1500 | Medium |

| C-O stretch (alcohol) | 1000 - 1100 | Strong |

Causality of Experimental Choices:

-

KBr Pellet Method: For solid samples, dispersing the analyte in a potassium bromide (KBr) matrix and pressing it into a thin pellet is a common and effective method. KBr is transparent in the mid-IR region.

-

Attenuated Total Reflectance (ATR): ATR is a modern alternative that requires minimal sample preparation. The solid sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry the sample of this compound and spectroscopic grade KBr to remove any residual water.

-

In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands.

-

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield the protonated molecular ion of the free base.

-

Molecular Formula (Free Base): C₃H₅N₃O

-

Molecular Weight (Free Base): 99.09 g/mol

-

Expected [M+H]⁺ Ion: m/z = 100.05

Fragmentation: The fragmentation of the 1,2,4-triazole ring can be complex. Common fragmentation pathways for 1,2,4-triazole derivatives often involve the loss of small neutral molecules such as HCN or N₂.

Causality of Experimental Choices:

-

Electrospray Ionization (ESI): ESI is ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode, which directly provides molecular weight information.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile, typically at a concentration of 1-10 µg/mL.

-

-

Instrument Setup:

-

Use an ESI-mass spectrometer.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximize the ion signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

-

Caption: Workflow for ESI-Mass Spectrometry analysis.

Synthesis of (1H-1,2,4-triazol-5-yl)methanol

A plausible synthetic route to (1H-1,2,4-triazol-5-yl)methanol involves the cyclization of appropriate precursors. One common method for synthesizing 1,2,4-triazoles is the reaction of a hydrazide with a suitable cyclizing agent. For the 5-hydroxymethyl substituted triazole, a potential route could involve the reaction of glycolic acid hydrazide with formamide or a similar one-carbon source under heating. The resulting free base can then be treated with hydrochloric acid to form the hydrochloride salt.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. This in-depth guide, by integrating predicted data with detailed, validated experimental protocols, empowers researchers and drug development professionals to confidently identify and characterize this important synthetic building block. The presented methodologies and interpretations are grounded in established spectroscopic principles and data from closely related 1,2,4-triazole analogs, ensuring scientific integrity and practical utility in a research and development setting.

References

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research, 14(1), 1-6.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). International Journal of Pharmaceutical and Clinical Research, 10(5), 184-191.

-

The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). (2020). ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability Studies of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic compound of interest in pharmaceutical development. A thorough understanding of these physicochemical properties is paramount for predicting a drug candidate's in vivo behavior, ensuring product quality, and defining appropriate storage conditions. This document details the underlying scientific principles, provides step-by-step experimental protocols for both solubility and forced degradation studies, and discusses the analytical methodologies required for accurate quantification. The protocols are grounded in international regulatory standards, including guidelines from the International Council for Harmonisation (ICH), to ensure data integrity and compliance.

Introduction

This compound is a small molecule featuring a triazole ring, a functional group prevalent in many active pharmaceutical ingredients (APIs), particularly antifungal agents. The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent compound. Early-stage characterization of solubility and stability is a cornerstone of successful drug development, as it directly impacts bioavailability, formulation strategies, and the determination of a product's shelf-life. Low solubility can lead to poor absorption and unreliable in vitro assay results, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide serves as a practical resource for researchers and drug development professionals, offering field-proven methodologies for a robust assessment of this promising compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is critical for designing meaningful experiments.

-

Chemical Structure: The molecule consists of a five-membered 1,2,4-triazole ring substituted with a hydroxymethyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the triazole ring.

-

Molecular Formula: C3H5N3O · HCl

-

CAS Number: 1195596-30-5

Aqueous Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a critical factor for absorption. Two types of solubility measurements are essential in early development: kinetic and thermodynamic (equilibrium).

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in an organic solvent like DMSO, is added to an aqueous buffer and subjected to a short incubation period. It is a high-throughput method used to flag potential solubility issues early in drug discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours.

-

Precipitation Detection: Measure the amount of precipitate formed using a nephelometer, which detects light scattering by undissolved particles.

-

Quantification (Optional): To determine the concentration of the dissolved compound, filter the solutions to remove any precipitate and analyze the filtrate using UV-Vis spectroscopy or LC-MS/MS.

Equilibrium (Thermodynamic) Solubility

Equilibrium solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute. The shake-flask method is the gold-standard for this determination. This value is crucial for preformulation and understanding the biopharmaceutical properties of the API.

-

System Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Using an excess of the solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated stability-indicating analytical method, such as HPLC-UV.

-

pH Verification: Measure the pH of the saturated solution at the end of the experiment to confirm it has not changed significantly.

Data Presentation: Expected Solubility Profile

| Parameter | Buffer System | Expected Solubility | Rationale |

| Kinetic Solubility | PBS, pH 7.4 | High (>100 µg/mL) | The hydrochloride salt and polar nature of the molecule suggest good initial dissolution. |

| Equilibrium Solubility | pH 1.2 (Simulated Gastric Fluid) | Very High | The compound is a salt of a weak base and will be fully protonated and highly soluble in acidic conditions. |

| Equilibrium Solubility | pH 4.5 (Acetate Buffer) | High | Solubility is expected to remain high in the upper small intestine. |

| Equilibrium Solubility | pH 6.8 (Simulated Intestinal Fluid) | Moderate to High | Solubility may decrease slightly as the pH approaches the pKa of the triazole ring, but is expected to remain favorable. |

Diagram: General Workflow for Solubility Assessment

Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an exceptional building block for creating compounds with a wide spectrum of biological activities.[3][4] Derivatives of this core structure have demonstrated potent antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties, leading to numerous clinically successful drugs.[1][5][6]

This guide provides a technical exploration of the primary biological activities of 1,2,4-triazole derivatives. It is designed for researchers and drug development professionals, offering insights into the mechanisms of action, authoritative protocols for biological evaluation, and the scientific rationale behind these experimental choices.

Potent Antifungal Activity: The Hallmark of Triazole Derivatives

The most well-established and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections. Compounds like fluconazole and itraconazole are staples in clinical practice, underscoring the scaffold's efficacy.[1][7]

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal power of triazoles stems from their highly specific inhibition of a key fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[4][8][9]

Causality of Inhibition: The nitrogen atom at the 4-position (N4) of the triazole ring is crucial for this activity. It chelates the heme iron atom within the active site of the CYP51 enzyme, effectively blocking its function.[4][8] This targeted inhibition disrupts the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane responsible for maintaining its integrity, fluidity, and proper function.[9][10] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors lead to increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[4][11]

Experimental Protocol: Antifungal Susceptibility Testing

To quantify the antifungal potency of novel triazole derivatives, a standardized methodology is critical for generating reproducible and comparable data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[12][13]

Self-Validating System: This protocol is inherently self-validating through the inclusion of positive controls (known antifungal agents like fluconazole), negative controls (no drug), and sterility controls. Consistent results for these controls are required to validate the data obtained for the test compounds.

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Compounds: Create a stock solution of the test triazole derivative in dimethyl sulfoxide (DMSO).[11] Prepare serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should be kept low (≤1%) to avoid solvent toxicity.[14]

-

Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[14]

-

Incubation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a positive control (e.g., fluconazole), a growth control (inoculum in medium without compound), and a sterility control (medium only). Incubate the plate at 35°C for 24-48 hours.[14]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥80% reduction) compared to the drug-free growth control.[12][15] This can be assessed visually or by using a spectrophotometer to read the optical density.

Protocol for Minimum Fungicidal Concentration (MFC) Determination:

-

Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.

-

Incubation: Incubate the plate at 35°C for a duration sufficient for growth to appear in control spots (typically 24-96 hours depending on the species).[14]

-

MFC Determination: The MFC is the lowest compound concentration from which no colonies grow on the agar plate, representing a 99.9% kill of the original inoculum.[14]

Data Presentation: Antifungal Activity

Quantitative data should be summarized for clear comparison.

| Compound | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus | MFC (µg/mL) vs C. albicans |

| Derivative A | 2 | 4 | 8 |

| Derivative B | ≤0.125 | 1 | 0.5 |

| Derivative C | 16 | >64 | >64 |

| Fluconazole | 1 | >64 | 4 |

Anticancer Activity: A Field of Diverse Mechanisms

Unlike their antifungal counterparts, 1,2,4-triazole derivatives exert anticancer effects through a variety of mechanisms, making them versatile candidates for oncology research.[16] Their activity often depends on the specific side chains and functional groups attached to the core triazole ring.

Mechanisms of Action in Oncology

The anticancer properties of triazoles are not linked to a single, universal target. Instead, different derivatives have been shown to interfere with multiple pathways critical for cancer cell proliferation and survival.

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[17]

-

Tubulin Polymerization Disruption: Some compounds bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

-

Induction of Apoptosis: Many triazole derivatives trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.[18]

-

Cell Cycle Arrest: By interfering with cyclin-dependent kinases (CDKs) or other cell cycle checkpoints, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[18][19]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. New thymol-derived triazole exhibits promising activity against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

(1H-1,2,4-triazol-5-yl)methanol hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Preamble: Charting a Course for a Novel Triazole Compound

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse mechanisms of action. These range from antifungal agents that inhibit cytochrome P450 enzymes to anxiolytics that modulate GABAergic neurotransmission. The subject of this guide, this compound, represents a novel entity within this chemical class. As such, a predefined mechanism of action is not yet established in the public scientific literature.

This guide, therefore, deviates from a retrospective summary and instead provides a prospective, in-depth framework for the systematic investigation and elucidation of the mechanism of action of this compound. It is designed to be a practical and scientifically rigorous roadmap for research teams, grounded in established principles of drug discovery and development. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, ensuring a self-validating and robust investigative cascade.

Part 1: Initial Hypothesis Generation and Target Identification

Given the novelty of this compound, our initial efforts must be directed at identifying its potential molecular targets. The structure, featuring a hydrophilic hydroxymethyl group, suggests potential interactions with polar pockets in enzymes or receptors. We will employ a dual-pronged approach: broad phenotypic screening and in silico target prediction.

Phenotypic Screening: Unveiling Cellular Effects